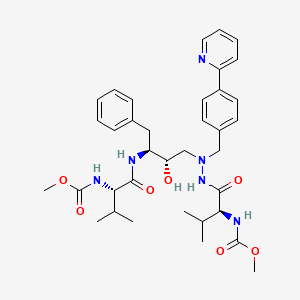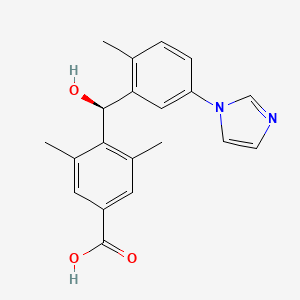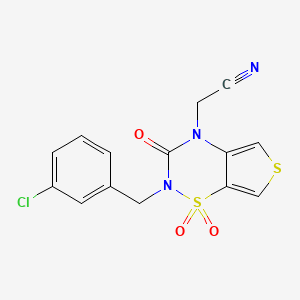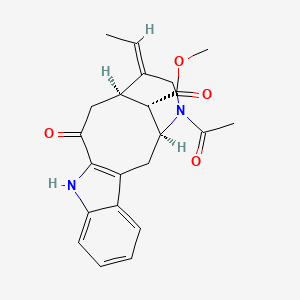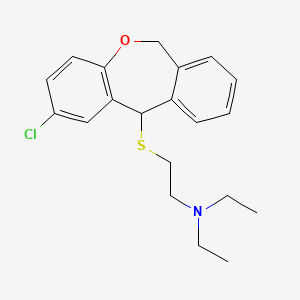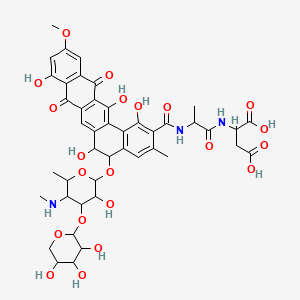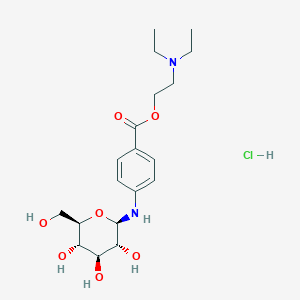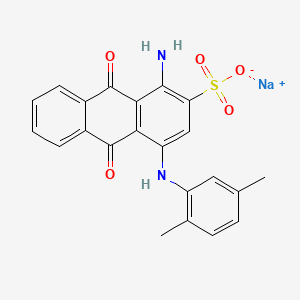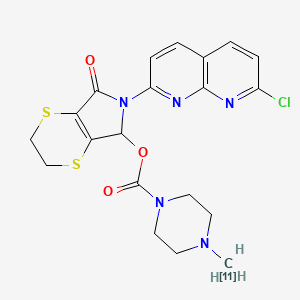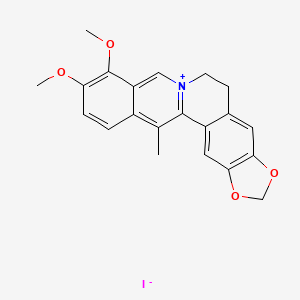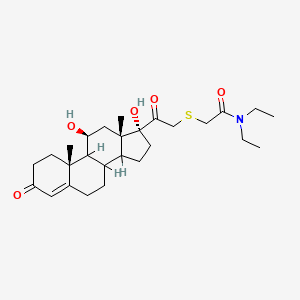
5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)-: is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethoxyphenyl group via nucleophilic substitution.
Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better control and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups or altered heterocyclic cores.
Applications De Recherche Scientifique
5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)-:
Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: In the development of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Signal Transduction: Affecting cellular signaling pathways by interacting with receptors or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring.
Pyrimidine Derivatives: Compounds with pyrimidine rings.
Uniqueness
5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)-: is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88753-85-9 |
|---|---|
Formule moléculaire |
C19H13N3O3S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
13-(2-ethoxyphenyl)-8-oxa-14-thia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one |
InChI |
InChI=1S/C19H13N3O3S/c1-2-24-13-9-5-4-8-12(13)17-21-22-18(23)16-15(20-19(22)26-17)11-7-3-6-10-14(11)25-16/h3-10H,2H2,1H3 |
Clé InChI |
SHJCKAHNADCNDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


